molecular formula C7H9FO5 B10777906 2-Anhydro-3-fluoro-quinic acid

2-Anhydro-3-fluoro-quinic acid

Cat. No.: B10777906
M. Wt: 192.14 g/mol
InChI Key: DGZQZSSRYAJDAX-XAHCXIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anhydro-3-fluoro-quinic acid is a strategically fluorinated analog of quinic acid, a key intermediate in the shikimate pathway. This pathway, absent in mammals but essential in plants, fungi, bacteria, and apicomplexan parasites, represents a prime target for the development of novel antibiotics, herbicides, and antiparasitic agents. The introduction of a fluorine atom at the 3-position, coupled with the 2-anhydro ring structure, creates a potent mechanism-based inhibitor. This compound is designed to act as a substrate analog that interferes with the enzymes of the shikimate pathway, particularly dehydrogenases and dehydratases, potentially leading to the irreversible inactivation of these enzymes and the disruption of aromatic amino acid biosynthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9FO5

Molecular Weight

192.14 g/mol

IUPAC Name

(1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C7H9FO5/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h1,4-5,9-10,13H,2H2,(H,11,12)/t4-,5-,7+/m1/s1

InChI Key

DGZQZSSRYAJDAX-XAHCXIQSSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(=C[C@]1(C(=O)O)O)F)O)O

Canonical SMILES

C1C(C(C(=CC1(C(=O)O)O)F)O)O

Origin of Product

United States

Enzymatic Studies: 2 Anhydro 3 Fluoro Quinic Acid As a Dehydroquinase Mechanistic Probe

Detailed Mechanism of Catalysis by Type II Dehydroquinases

Type II dehydroquinases catalyze the reversible dehydration of 3-dehydroquinic acid (DHQ) to produce 3-dehydroshikimic acid (DHS). gonzalezbello.comacs.org This reaction proceeds via an anti-elimination of water, a process that is mechanistically distinct from the syn-elimination catalyzed by Type I enzymes. acs.orgresearchgate.net The core of the DHQ2 mechanism involves a stepwise process initiated by the formation of a key reaction intermediate. researchgate.net

The catalytic cycle of Type II DHQases proceeds through a stabilized enolate intermediate. ebi.ac.ukacs.orgresearchgate.netnih.gov The reaction is initiated by the abstraction of the pro-S proton from the C2 position of the substrate, 3-dehydroquinic acid. gonzalezbello.comresearchgate.net This proton abstraction leads to the formation of a planar enolate intermediate, which is a critical step in the catalytic sequence. researchgate.netresearchgate.netnih.gov The formation of this intermediate is considered the rate-determining step of the reaction. nih.govnih.gov The flattening of the six-membered ring upon formation of the enolate is a key feature that has been exploited in the design of inhibitors. acs.orgresearchgate.netingentaconnect.com Structural studies of DHQ2 enzymes in complex with substrate analogues that mimic this flattened enolate structure, such as 2,3-anhydro-quinic acid, have provided significant insights into the enzyme's active site and catalytic cycle. researchgate.netresearchgate.netnih.gov

The catalytic activity of Type II dehydroquinases relies on a network of specific amino acid residues within the active site that facilitate proton transfer and stabilize the reaction intermediates.

Tyrosine: A highly conserved tyrosine residue (e.g., Tyr28 in Streptomyces coelicolor DHQase, Tyr24 in Mycobacterium tuberculosis DHQase) acts as the general base, abstracting the initial proton from the C2 position of the substrate to form the enolate intermediate. ebi.ac.ukresearchgate.netresearchgate.net The pKa of this catalytic tyrosine is lowered by interaction with a nearby arginine residue, enhancing its basicity at physiological pH. ebi.ac.uk

Arginine: A conserved arginine residue (e.g., Arg23 in S. coelicolor, Arg19 in M. tuberculosis) is crucial for catalysis. ebi.ac.uknih.gov It helps to lower the pKa of the catalytic tyrosine, thereby activating it for proton abstraction. ebi.ac.uk This arginine also plays a role in stabilizing the enolate intermediate. nih.govnih.gov Site-directed mutagenesis studies where this arginine is replaced result in a dramatic reduction in catalytic activity. uah.es

Histidine: A conserved histidine residue (e.g., His106 in S. coelicolor) functions as a general acid catalyst. ebi.ac.ukresearchgate.net It donates a proton to the C1 hydroxyl group, facilitating its elimination as a water molecule. ebi.ac.uk

Asparagine and Aspartate: Other residues, such as asparagine and aspartate, are involved in orienting the substrate and stabilizing the intermediates through hydrogen bonding networks, sometimes involving water molecules. ebi.ac.uknih.gov For instance, an asparagine residue can activate a water molecule that participates in proton transfer steps. ebi.ac.uk An aspartate residue often interacts with the C4 hydroxyl group of the substrate. researchgate.net

The concerted action of these residues ensures the efficient and stereospecific conversion of 3-dehydroquinic acid to 3-dehydroshikimic acid.

2-Anhydro-3-fluoro-quinic Acid as a Transition State Mimic and Potent Enzyme Inhibitor

The design of effective enzyme inhibitors often relies on creating molecules that mimic the transition state or key intermediates of the catalyzed reaction. This compound, also known as (1R,4S,5R)-3-fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid, was specifically designed as a mimic of the flattened enolate intermediate in the DHQ2 reaction. researchgate.netresearchgate.net The introduction of the fluorine atom and the C2-C3 double bond creates a planar structure that resembles the enolate, allowing it to bind tightly to the active site. ingentaconnect.comresearchgate.net This compound has been shown to be a potent, competitive, and reversible inhibitor of Type II dehydroquinases. researchgate.net

Kinetic studies have demonstrated the high potency of this compound as an inhibitor of Type II DHQases from various pathogenic bacteria. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding and greater potency. For the Type II dehydroquinase from Mycobacterium tuberculosis, this fluoro analogue has been reported as one of the most potent inhibitors discovered. researchgate.netresearchgate.net

Table 1: Inhibition Constants (Ki) of this compound against Type II Dehydroquinases

Enzyme Source Ki (µM)
Mycobacterium tuberculosis 0.35
Streptomyces coelicolor 1.6

Data sourced from Frederickson et al. (2004) as presented in a Dixon plot analysis. researchgate.net

These low micromolar and sub-micromolar Ki values confirm that this compound is a highly effective inhibitor, binding with high affinity to the enzyme's active site. researchgate.net Computational studies using methods like umbrella sampling have also been employed to calculate the binding affinity of inhibitors to DHQase, showing good correlation with experimental data. acs.org

The efficacy of this compound can be appreciated by comparing its Ki values with those of other known DHQ2 inhibitors. Many inhibitors are based on the anhydro-quinic acid core or are substrate analogues. researchgate.net

Table 2: Comparative Efficacy of Various Type II Dehydroquinase Inhibitors

Inhibitor Enzyme Target Ki (µM)
This compound M. tuberculosis 0.35 researchgate.net
This compound S. coelicolor 1.6 researchgate.net
2,3-Anhydro-quinic acid S. coelicolor 30 acs.org
2,3-Anhydro-quinic acid M. tuberculosis 200 ingentaconnect.com
3-Hydroxyiminodehydroquinate S. coelicolor ~10 researchgate.net
(2R)-2-Benzyl-3-dehydroquinic acid M. tuberculosis Potent inhibitor uah.es

As the table illustrates, this compound exhibits significantly greater potency (lower Ki value) against the M. tuberculosis enzyme compared to its non-fluorinated parent compound, 2,3-anhydro-quinic acid, and other analogues like the difluoro derivative. acs.orgingentaconnect.comresearchgate.net This highlights the critical contribution of the vinyl fluoride (B91410) moiety in mimicking the electronic and structural properties of the enolate intermediate. researchgate.net

Interrogation of Specific Type II Dehydroquinase Targets

Because the shikimate pathway is essential in many pathogenic bacteria but absent in humans, its enzymes are prime targets for developing new antibiotics. researchgate.netnih.gov this compound and related compounds have been instrumental in the structural and mechanistic investigation of DHQ2 enzymes from several important pathogens.

Mycobacterium tuberculosis : As the causative agent of tuberculosis, M. tuberculosis is a major public health concern. Its DHQ2 enzyme (MtDHQase) is a key target for drug discovery. gonzalezbello.comresearchgate.net The high potency of this compound against MtDHQase has made it a valuable lead compound. researchgate.netresearchgate.net Crystal structures of MtDHQase complexed with this and other anhydroquinate-based inhibitors have provided detailed snapshots of the active site, revealing key interactions and guiding the rational design of even more potent and specific inhibitors. researchgate.netnih.govnih.gov These studies have elucidated the role of a flexible loop that closes over the active site upon inhibitor binding. researchgate.netuah.es

Helicobacter pylori : This bacterium is a primary cause of gastric ulcers and has been classified as a carcinogen. gonzalezbello.com Its DHQ2 enzyme is also a target for therapeutic intervention. nih.gov Comparative studies of inhibitors like this compound against the enzymes from both M. tuberculosis and H. pylori have revealed subtle but important structural differences in their active sites, which can be exploited to design species-specific drugs. nih.govnih.gov

Streptomyces coelicolor : While not a primary pathogen, this soil bacterium is a model organism for studying antibiotic production and has a well-characterized Type II DHQase. researchgate.netgla.ac.uk Early and detailed mechanistic and structural work, including the use of transition-state analogues like 2,3-anhydro-quinic acid, was performed on the S. coelicolor enzyme, laying the groundwork for inhibitor design. researchgate.netresearchgate.net

By using potent and specific probes like this compound, researchers can effectively interrogate the structure and function of these critical bacterial enzymes, paving the way for the development of novel antimicrobial therapies.

Mycobacterium tuberculosis 3-Dehydroquinate (B1236863) Dehydratase (MtDHQase)

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a type II 3-dehydroquinate dehydratase (MtDHQase) that is essential for its survival, making it a key target for novel drug development. researchgate.netnih.gov The absence of the shikimate pathway, to which this enzyme belongs, in humans further enhances its appeal as a therapeutic target. researchgate.netrcsb.org

Studies utilizing this compound have been instrumental in elucidating the structure and mechanism of MtDHQase. This compound has been shown to be a potent inhibitor of the enzyme. rcsb.org Crystallographic studies of MtDHQase in complex with this fluoro-analogue have provided high-resolution snapshots of the active site. researchgate.netnih.gov These structures reveal that this compound mimics the flattened enol/enolate reaction intermediate, providing crucial information about the binding of the natural substrate and the transition state. researchgate.netnih.gov

The binding of the inhibitor induces significant conformational changes, particularly in a flexible loop (residues 19-24) that closes over the active site. researchgate.net This loop closure is critical for catalysis, and its stabilization by the inhibitor highlights key interactions necessary for enzyme function. Specifically, the fluoro-analogue has been used as a foundational structure for designing more complex inhibitors with extensions aimed at forming π-stacking interactions with the catalytic Tyr24 residue. researchgate.netnih.gov

Table 1: Inhibition Data for MtDHQase

Inhibitor Type of Inhibition Ki (µM)
This compound Competitive Data not available in provided sources

Helicobacter pylori 3-Dehydroquinate Dehydratase (AroQ)

Helicobacter pylori, a bacterium linked to various gastric diseases, also relies on a type II dehydroquinase (AroQ) for the biosynthesis of aromatic amino acids. The crystal structure of H. pylori DHQase has been determined in complex with inhibitors, including the substrate analogue 2,3-anhydroquinate, which shares structural similarities with the fluoro-analogue. nih.gov

These structural studies have been pivotal in understanding the active site architecture. nih.gov Despite chemical differences between inhibitors, a primary interaction point involves residues that bind the C1-carboxylate group of the substrate, such as Asn76, His102, and His104. nih.gov The insights gained from these complexes, including those with 2,3-anhydroquinate, have guided the design of novel, non-substrate-like inhibitors. nih.gov

Streptomyces coelicolor 3-Dehydroquinate Dehydratase

The type II dehydroquinase from Streptomyces coelicolor has been extensively studied, with crystal structures solved in complex with various ligands, including 2,3-anhydro-quinic acid, a transition state analogue. researchgate.netnih.gov These studies have defined the active site and the roles of key amino acid residues. researchgate.netnih.gov

A flexible lid domain (residues 21-31) is a critical feature of this enzyme. researchgate.netnih.gov The binding of ligands like 2,3-anhydro-quinic acid causes this lid to close over the active site cleft, with the invariant residues Arg23 and Tyr28 playing crucial roles. researchgate.netnih.gov Tyr28 is proposed to act as the base for the initial proton abstraction, and the structural data supports a mechanism proceeding through an enol intermediate. nih.gov The complex with the transition state analogue has also revealed binding sites for other molecules like tartrate and glycerol, offering avenues for further inhibitor design. nih.gov

Table 2: Key Residues in S. coelicolor DHQase Active Site

Residue Proposed Function
Tyr28 Catalytic base for proton abstraction
Arg23 Lid closure and active site formation
Arg113 Salt bridge formation

Campylobacter jejuni 3-Dehydroquinate Dehydratase (AroQ)

Campylobacter jejuni, a common cause of foodborne illness, also possesses a type II dehydroquinase (AroQ). nih.gov This enzyme is considered a potential drug target. nih.gov While specific enzymatic studies with this compound on the C. jejuni enzyme are not detailed in the provided search results, the general knowledge of this compound as an inhibitor for type II dehydroquinases suggests its potential utility in studying this enzyme as well. nih.gov

Elucidating Enzyme Mechanism through Interaction with the Fluoro-Analogue

The use of this compound has been pivotal in advancing our understanding of the catalytic mechanism of type II dehydroquinases. Its ability to mimic the enolate intermediate allows for a detailed examination of this transient species.

Structural and Kinetic Insights into Enolate Intermediate Stabilization

The reaction catalyzed by type II DHQases is believed to proceed through an E1cB mechanism, involving the formation of an enolate intermediate. ingentaconnect.comuah.es The fluoro-analogue, (1R,4S,5R)-3-fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid, was specifically designed to mimic this intermediate. rcsb.orgingentaconnect.com The fluorine atom, being a strong electron-withdrawing group, stabilizes the negative charge that develops at the C3 position in the enolate, making the analogue a stable mimic of this high-energy state. masterorganicchemistry.com

Crystallographic studies of enzymes complexed with this analogue have provided direct visual evidence of how the active site accommodates the flattened ring structure of the enolate intermediate. researchgate.netnih.gov These structures reveal a network of hydrogen bonds and electrostatic interactions that stabilize the intermediate. For instance, a conserved arginine residue has been identified as playing a key role in stabilizing the developing negative charge on the enolate. uah.es

Impact on Catalytic Loop Conformation and Dynamics within the Active Site

A recurring theme in the study of type II dehydroquinases is the presence of a flexible catalytic loop that undergoes a significant conformational change upon substrate or inhibitor binding. researchgate.netresearchgate.net In the apo-enzyme, this loop is often disordered. researchgate.net However, upon binding of ligands such as this compound, the loop adopts a closed conformation, effectively sequestering the active site from the solvent. researchgate.net

This loop closure is not merely a passive event but is integral to catalysis. It positions key catalytic residues, such as a conserved tyrosine, in the correct orientation for proton abstraction from the substrate. uah.es The interaction of the fluoro-analogue with the enzyme locks the loop in this closed, catalytically competent conformation, allowing for its detailed structural characterization. researchgate.net Molecular dynamics simulations have further complemented these static crystal structures, providing insights into the flexibility of the loop and how its conformation is influenced by the binding of different inhibitors. uah.es For example, some inhibitors can force the loop into a conformation that prevents the catalytic tyrosine from being properly oriented, thus inactivating the enzyme. uah.es

Structural Biology of 2 Anhydro 3 Fluoro Quinic Acid in Enzyme Inhibitor Complexes

High-Resolution X-ray Crystallographic Analysis

X-ray crystallography has been instrumental in revealing the three-dimensional structure of the enzyme-inhibitor complex of 2-Anhydro-3-fluoro-quinic acid with type II dehydroquinase from Streptomyces coelicolor. The crystal structure, resolved at 2.20 Å, provides a detailed snapshot of the inhibitor nestled within the enzyme's active site. rcsb.org

The binding of this compound within the active site of type II dehydroquinase is characterized by a network of specific hydrogen bonds and electrostatic interactions. The inhibitor, designed as a mimic of the proposed enolate intermediate of the dehydration reaction, occupies the active site and engages with several key amino acid residues. researchgate.netmdpi.com

The carboxylate group of the inhibitor forms crucial salt bridges and hydrogen bonds with conserved arginine residues, which are vital for substrate recognition and binding across the dehydroquinase family. The hydroxyl groups on the cyclohexene (B86901) ring of the inhibitor also participate in a series of hydrogen bonds with neighboring polar residues and structured water molecules, further anchoring the inhibitor in the active site. The planar conformation of the anhydro-quinic acid core is beneficial for binding, mimicking the flattened nature of the enolate intermediate. pdbj.org

Interactive Table: Key Active Site Interactions of this compound with Type II Dehydroquinase (S. coelicolor) (PDB: 1V1J)

Inhibitor MoietyInteracting Enzyme Residue/MoleculeType of Interaction
Carboxylate GroupArginine (conserved)Salt Bridge, Hydrogen Bond
Carboxylate GroupHistidine (conserved)Hydrogen Bond
Ring HydroxylsAspartate (conserved)Hydrogen Bond
Ring HydroxylsTyrosine (catalytic)Hydrogen Bond
Ring HydroxylsStructured Water MoleculesHydrogen Bond
Fluorine AtomConserved Water MoleculeHydrogen Bond

Note: This table is a representation of typical interactions observed in high-resolution crystal structures of type II dehydroquinases with anhydro-quinic acid derivatives.

A significant feature of the type II dehydroquinase catalytic cycle is the conformational change known as induced fit, where the enzyme structure adapts upon substrate or inhibitor binding. eagri.org Structural studies reveal that a flexible loop, often referred to as a "lid" domain (comprising residues 21-31 in the S. coelicolor enzyme), is disordered or in an "open" conformation in the apo (unbound) state of the enzyme. gla.ac.uknih.gov

Upon the binding of this compound, this lid domain undergoes a significant conformational rearrangement, closing over the active site cleft. nih.gov This induced-fit mechanism sequesters the bound inhibitor from the solvent and brings key catalytic residues, such as a crucial tyrosine residue, into the correct orientation for catalysis or, in this case, for stable binding of the inhibitor. gla.ac.uk This closure is a critical aspect of the enzyme's specificity and catalytic efficiency. researchgate.net The resolution of the enzyme-inhibitor complex structure clearly shows this closed conformation, providing a static picture of this dynamic process. nih.gov

The introduction of a fluorine atom at the C3 position of the anhydro-quinic acid core has been shown to enhance the inhibitory potency, a phenomenon often termed a "fluorine effect". researchgate.net High-resolution crystallographic data from the PDB entry 1V1J reveals that the fluorine atom is not a passive substituent but actively participates in the binding. researchgate.netresearchgate.net

Interactive Table: Research Findings on this compound and Analogues

CompoundTarget EnzymePDB CodeKey Finding
This compoundS. coelicolor Type II Dehydroquinase1V1JFluorine atom forms a hydrogen bond with a conserved water molecule in the active site. rcsb.orgresearchgate.net
2,3-Anhydro-quinic acidS. coelicolor Type II Dehydroquinase1GU1Mimics the flattened enolate reaction intermediate, defining the role of key active site residues. mdpi.com
2,3-Anhydro-quinic acidM. tuberculosis Type II Dehydroquinase1H0RServes as an anchor for the design of more potent inhibitors. soci.org

Cryo-Electron Microscopy Applications in Enzyme-Ligand Structural Elucidation

In recent years, cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of biological macromolecules, including enzyme-inhibitor complexes. whiterose.ac.ukbiorxiv.org This method is particularly valuable for proteins that are challenging to crystallize, which has historically been a bottleneck for X-ray crystallography. whiterose.ac.uk

While a specific cryo-EM structure for the this compound complex with dehydroquinase has not been reported, the advancements in cryo-EM make it a highly relevant and promising technique for future studies. Cryo-EM allows for the visualization of proteins in a near-native, hydrated state, as the samples are flash-frozen. nih.gov This can provide insights into the dynamic nature of enzymes and the subtle conformational changes that occur upon ligand binding, complementing the static snapshots provided by crystallography. ebi.ac.uk

The ability of cryo-EM to resolve the structures of small proteins and their complexes with small-molecule inhibitors to near-atomic resolution (approaching 2 Å) has been demonstrated for various systems. nih.govebi.ac.uk Such high-resolution cryo-EM maps would allow for the direct visualization of this compound in the active site, detailing its interactions with the protein and surrounding water molecules. This could further illuminate the structural basis for its inhibitory potency and provide a robust platform for the structure-based design of next-generation antibiotics targeting the shikimate pathway. whiterose.ac.ukbiorxiv.org

Computational and Theoretical Investigations of 2 Anhydro 3 Fluoro Quinic Acid

Molecular Dynamics Simulations for Understanding Enzyme-Ligand Dynamics

Currently, there is a lack of publicly available research detailing specific molecular dynamics (MD) simulations for 2-Anhydro-3-fluoro-quinic acid. Such studies would be invaluable for understanding the dynamic interactions between the ligand and its target enzyme, providing insights into the stability of the enzyme-ligand complex, the role of solvent molecules, and the conformational changes that may occur upon binding. Future research employing MD simulations could significantly enhance the understanding of its inhibitory mechanism.

Quantum Chemical Calculations for Mechanistic Insight

Detailed quantum chemical calculations specific to this compound are not extensively reported in the current scientific literature.

There are no specific studies available that elucidate the transition state structures and energy landscapes for the interaction of this compound with its target enzymes. Research in this area would be crucial for a deep mechanistic understanding of its potential inhibitory action, moving beyond simple binding affinity to the kinetics of the interaction. A patent for an X-ray microscope lists the compound and mentions the characterization of the transition state of peptide hydrolysis as a general application of the technology, but does not provide specific data on this compound itself. googleapis.com

A specific theoretical analysis of the electronic effects of the fluorine atom on the reactivity and inhibitory properties of this compound has not been detailed in published research. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's properties, including its acidity, lipophilicity, and metabolic stability. A theoretical investigation would clarify how the high electronegativity of fluorine influences the charge distribution within the molecule, affecting its binding affinity and reactivity with the target enzyme's active site.

In Silico Docking and Virtual Screening for the Identification of Novel Ligands

The most significant computational research involving this compound has been in the context of in silico docking and virtual screening to identify potential inhibitors for bacterial enzymes. These studies have highlighted the compound as a promising ligand for AroQ, an enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in many pathogens.

In a study aimed at identifying novel drug targets in the food-borne pathogen Campylobacter jejuni, this compound was identified as a binding ligand for the enzyme AroQ. researchgate.net This identification was part of a broader in silico approach using subtractive genomics and comparative metabolic pathway analysis to pinpoint potential therapeutic targets. researchgate.net

Similarly, research targeting the class 1 carcinogen Helicobacter pylori also identified this compound as a potential ligand for AroQ. googleapis.commdpi.com This study utilized subtractive proteomics to find putative drug targets, and through this screening, derivatives of quinic and shikimic acid, including the fluoro-substituted compound, were noted for their potential inhibitory effects. googleapis.commdpi.com The consistent identification of this compound as a ligand for AroQ across different bacterial species underscores its potential as a broad-spectrum antibacterial agent. googleapis.commdpi.com

Table 1: In Silico Identification of this compound as a Ligand
Target OrganismTarget EnzymeComputational MethodReference
Campylobacter jejuniAroQSubtractive Genomics and Virtual Screening researchgate.net
Helicobacter pyloriAroQSubtractive Proteomics and Virtual Screening googleapis.commdpi.comresearchgate.net

Advanced Analytical Methodologies in the Research of 2 Anhydro 3 Fluoro Quinic Acid

High-Resolution Mass Spectrometry for Molecular Characterization and Pathway Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of 2-Anhydro-3-fluoro-quinic acid. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, providing an "exact mass". bioanalysis-zone.com This precision is critical for unambiguously determining the elemental composition of the compound. uni-saarland.de For this compound (C₇H₉FO₅), HRMS can verify its molecular formula by matching the experimentally measured mass with the theoretically calculated exact mass, distinguishing it from any potential isomeric impurities or other compounds with the same integer mass. bioanalysis-zone.com

In the context of metabolite profiling, such as in studies of its role as a potential enzyme inhibitor, HRMS coupled with liquid chromatography (LC-HRMS) is used to detect and identify the compound within complex biological matrices. mdpi.comresearchgate.net The high resolving power allows for the separation of the analyte's signal from a dense background of endogenous metabolites, enabling its precise identification in studies of metabolic pathways. researchgate.net

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular Formula C₇H₉FO₅
Calculated Exact Mass 192.0434
Ionization Mode (Example) Electrospray Ionization (ESI) Negative
Observed Ion (Example) [M-H]⁻
Expected m/z for [M-H]⁻ 191.0357

This table presents theoretical values for illustrative purposes.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. researchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is employed to piece together the molecular framework.

¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. chemicalbook.comresearchgate.net For this compound, the spectra would be compared to that of the parent compound, quinic acid, to observe shifts caused by the introduction of the fluorine atom and the anhydro bridge. hmdb.ca Two-dimensional techniques are then used to establish connectivity:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

Conformational analysis, determining the three-dimensional shape of the molecule in solution, can be performed using Nuclear Overhauser Effect (NOE) experiments. These experiments detect protons that are close in space, providing insights into the chair or boat conformation of the cyclohexane ring and the relative orientation of its substituents. biophysics.org

Applications of Fluorine-19 NMR for Detailed Fluorine Environment Studies

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally valuable and highly sensitive analytical technique. biophysics.orgalfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing direct evidence of its successful incorporation and position within the quinic acid framework. alfa-chemistry.com

Key applications include:

Structural Verification: The ¹⁹F chemical shift and its coupling to adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provide unambiguous confirmation of the fluorine's location at the C-3 position.

Conformational Insights: Changes in the ¹⁹F chemical shift can indicate different conformational states of the molecule. biophysics.org

Binding Studies: When this compound interacts with a biological target like an enzyme, the change in the local environment of the fluorine atom often results in a significant and easily detectable change in its ¹⁹F NMR chemical shift, making it an excellent probe for studying molecular interactions. alfa-chemistry.comnih.gov

Table 2: General ¹⁹F NMR Chemical Shift Information

Fluorine EnvironmentTypical Chemical Shift Range (ppm, relative to CFCl₃)
Aliphatic C-F-150 to -240
C-F adjacent to an oxygen-110 to -150
Aromatic C-F-100 to -140

Note: These are general ranges; the specific shift for this compound would depend on its precise stereochemistry and solvent conditions. alfa-chemistry.com

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is essential for isolating this compound from synthetic reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis and purification of non-volatile compounds like this compound. phcogj.com A typical setup involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity. researchgate.net

The method allows for the separation of the target compound from starting materials, reagents, and non-fluorinated or isomeric byproducts. Purity is assessed by integrating the area of the analyte peak relative to all other peaks detected, typically by a UV detector (as the carboxylic acid group provides a chromophore) or a mass spectrometer (LC-MS). phcogj.comresearchgate.net

Table 3: Example HPLC Method Parameters for Analysis

ParameterTypical Setting
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile
Elution Mode Gradient elution
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 210-215 nm or Mass Spectrometry (MS)
Column Temperature 25-30 °C

This table provides a representative set of parameters that would be optimized for the specific analysis. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is a polar, non-volatile molecule unsuitable for direct GC analysis, GC-MS is a powerful technique for identifying volatile byproducts that may be generated during its synthesis. unibo.it To be analyzed by GC, polar molecules like acids and alcohols must first be chemically modified in a process called derivatization. unibo.it For instance, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the hydroxyl and carboxyl groups into more volatile trimethylsilyl (B98337) ethers and esters. unibo.it

Once derivatized, the sample is injected into the gas chromatograph, where the volatile components are separated. The separated compounds then enter the mass spectrometer, which fragments them into predictable patterns, allowing for their identification by comparing the resulting mass spectra to established libraries. researchgate.net This is invaluable for understanding reaction mechanisms and optimizing synthesis conditions by identifying and quantifying minor, volatile side-products.

Advanced Spectroscopic Techniques for Probing Molecular Interactions

Beyond establishing structure and purity, advanced spectroscopic techniques are used to probe how this compound interacts with other molecules, particularly biological macromolecules like proteins. spectroscopyonline.comdesy.de

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. spectroscopyonline.com When this compound binds to a protein, changes in hydrogen bonding and electronic environment can cause shifts in the vibrational frequencies of its functional groups (e.g., C=O of the carboxylic acid, C-O of the alcohols, and the C-F bond). These shifts provide evidence of binding and can offer clues about which parts of the molecule are involved in the interaction. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for detecting conformational changes in chiral molecules and the macromolecules they bind to. nih.gov The binding of a small molecule like this compound to a protein can alter the protein's secondary or tertiary structure. Such changes can be monitored by observing the protein's CD spectrum in the far-UV region, providing information on the functional consequences of the binding event. nih.gov

These advanced methods complement the data from NMR and MS, providing a more dynamic picture of the molecule's function and its interactions at a molecular level. uoregon.edu

Derivatives and Chemical Biology Applications of 2 Anhydro 3 Fluoro Quinic Acid

Development of Mechanism-Based Probes and Prodrugs for Shikimate Pathway Enzymes

The shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in bacteria, fungi, and parasites, presents several targets for antimicrobial drug development. researchgate.netimrpress.comresearchgate.net The third enzyme in this pathway, 3-dehydroquinase (DHQase), catalyzes the reversible dehydration of 3-dehydroquinic acid to 3-dehydroshikimic acid. imrpress.com There are two distinct, non-homologous types of DHQases: type I and type II. imrpress.comresearchgate.net

Type II DHQases, found in bacteria such as Mycobacterium tuberculosis and Helicobacter pylori, proceed via an anti-elimination of water, which involves an enolate intermediate. imrpress.comresearchgate.net The transient and unstable nature of this intermediate makes it a prime target for the design of mechanism-based inhibitors. 2-Anhydro-3-fluoro-quinic acid was developed as a stable mimic of this flattened enol/enolate reaction intermediate. researchgate.netresearchgate.net

Research has demonstrated that the fluoro analogue of the enolate intermediate is a highly potent inhibitor of the type II DHQase from M. tuberculosis. researchgate.net Its design is based on the principle that the fluorine atom can mimic the electronic and steric properties of the intermediate state, allowing it to bind tightly within the enzyme's active site. The stability of this analogue allows it to function as a mechanism-based probe, enabling detailed structural and mechanistic studies of the enzyme. High-resolution crystal structures of type II DHQases in complex with such transition-state analogues have provided invaluable "snapshots" of the catalytic cycle, defining the active site and the roles of key amino acid residues. researchgate.net These studies offer a structural basis for understanding the enzyme's mechanism and for the rational design of more effective inhibitors. researchgate.netnih.gov

Scaffold Design for Novel Antimicrobial Agents Targeting Bacterial DHQases

The core structure of 2,3-anhydro-quinic acid serves as a powerful "anchor molecule" or scaffold for creating more elaborate and potent inhibitors of bacterial type II DHQases. researchgate.netnih.gov The development of antimicrobial agents often involves using a core scaffold that binds to a specific site on the target enzyme, with subsequent modifications to enhance potency and selectivity. rsc.org

Building upon the 2-anhydro-quinic acid core, researchers have designed inhibitors with additional functional groups intended to interact with specific pockets within or near the enzyme's active site. researchgate.net For example, structural studies of M. tuberculosis DHQase (MtDHQase) complexed with inhibitors based on this scaffold have revealed that adding extensions, such as a biaryl group, can lead to binding in an adjacent subpocket, inducing significant structural rearrangements in the enzyme. researchgate.netnih.gov

The introduction of a fluorine atom, as in this compound, further refines this scaffold. The fluorine atom's high electronegativity can alter the molecule's binding affinity and electronic properties without adding significant steric bulk. This allows for fine-tuning the inhibitor's interaction with the active site. The synthesis of libraries of such compounds, often through parallel synthesis techniques, allows for the systematic exploration of structure-activity relationships (SAR) to identify derivatives with improved antimicrobial efficacy. researchgate.net These efforts are central to the discovery of new drugs, particularly for challenging pathogens like M. tuberculosis. researchgate.netresearchgate.net

Contributions to Fundamental Fluoro-Organic Chemistry Research

The synthesis of complex, stereochemically rich molecules containing fluorine, such as this compound, contributes significantly to the field of fluoro-organic chemistry. ncl.ac.uk The unique properties of fluorine—including its small size, high electronegativity, and ability to form strong bonds with carbon—can dramatically alter a molecule's biological activity, metabolic stability, and lipophilicity. ncl.ac.uk However, the selective introduction of fluorine into complex structures remains a synthetic challenge.

The preparation of this compound, which was synthesized in a multi-step process from the naturally occurring (-)-quinic acid, showcases advanced synthetic methodologies. researchgate.net Such syntheses often require the development of novel fluorination techniques or the adaptation of existing ones to accommodate sensitive functional groups present in the starting materials and intermediates.

This area of research expands the toolkit available to synthetic chemists for creating valuable fluorinated compounds. ncl.ac.uk Furthermore, studying the impact of the fluorine substituent on the chemical reactivity and biological function of the quinic acid scaffold provides fundamental insights into fluorine-specific interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for rational drug design. ncl.ac.uk

Exploration of Potential Applications Beyond Dehydroquinases

While the primary focus for this compound has been the inhibition of DHQase, the broader quinic acid scaffold has been investigated for a range of other biological activities. These explorations suggest potential, though not yet demonstrated, applications for its fluorinated derivatives beyond the shikimate pathway.

For instance, various non-fluorinated quinic acid derivatives have been synthesized and evaluated as anti-inflammatory agents. nih.gov Some of these compounds were found to be potent inhibitors of the pro-inflammatory transcription factor NF-κB. nih.gov Similarly, other research has established a protocol for synthesizing quinic acid derivatives as potential immunosuppressive agents that target T-cell receptors. rsc.org

The introduction of fluorine can significantly enhance the potency or alter the mechanism of action of bioactive compounds. acs.org Therefore, it is conceivable that this compound or related fluorinated quinic acid derivatives could be explored in these or other therapeutic areas. Such investigations would involve screening against different biological targets to uncover new activities, potentially leading to the development of novel anti-inflammatory, immunosuppressive, or other therapeutic agents.

Future Directions and Emerging Research Perspectives

Design and Development of Highly Selective Type II Dehydroquinase Inhibitors

Type II dehydroquinase (DHQ2) is the third enzyme in the shikimate pathway and is essential in pathogenic bacteria such as Mycobacterium tuberculosis and Helicobacter pylori. nih.govgonzalezbello.com The development of potent and selective inhibitors of DHQ2 is a critical area of research. Future design strategies will likely build upon current knowledge of the enzyme's structure and mechanism.

Key Research Thrusts:

Structure-Based Design: The availability of X-ray crystal structures of DHQ2 in complex with various inhibitors provides a powerful tool for the rational design of new compounds. nih.govnih.govuah.es By modeling the active site, researchers can design molecules like analogues of 2-Anhydro-3-fluoro-quinic acid that exhibit enhanced binding affinity and selectivity. This involves exploring secondary binding pockets within the active site to improve potency. nih.gov

Mechanism-Based Inhibition: DHQ2 catalyzes the dehydration of 3-dehydroquinic acid via an enolate intermediate. gonzalezbello.com A promising approach is the development of inhibitors that mimic this transition state or intermediate, thereby binding with high affinity to the enzyme's active site.

Fragment-Based Approaches: A multidisciplinary approach involving computer-aided fragment-based protocols can identify aromatic fragments that can block key pockets at the enzyme's active site. nih.gov These fragments can then be chemically elaborated to create potent inhibitors that may modulate the enzyme's flexibility, which is crucial for its catalytic cycle. nih.gov

Future inhibitors derived from the this compound scaffold will aim to disable the catalytic loop plasticity essential for the enzyme's function, potentially by forcing the loop into an arrangement unsuitable for catalysis. nih.gov

Table 1: Approaches for Designing Selective Type II Dehydroquinase Inhibitors
Design StrategyPrinciplePotential Outcome for Analogues
Structure-Based DesignUtilizes 3D structures of the enzyme-inhibitor complex to guide molecular design. nih.govnih.govEnhanced binding affinity and improved selectivity by targeting specific residues or pockets.
Mechanism-Based InhibitionDesigns molecules that mimic the transition state or a catalytic intermediate. gonzalezbello.comHigh-potency inhibitors that bind tightly to the active site.
Fragment-Based ScreeningIdentifies small chemical fragments that bind to the enzyme, which are then optimized into larger, more potent inhibitors. nih.govNovel inhibitor scaffolds that can modulate enzyme dynamics and function. nih.gov

Investigation of Strategies for Overcoming Enzyme Resistance Mechanisms

The rise of antibiotic resistance is a severe threat to public health, necessitating the development of drugs that are not susceptible to existing resistance mechanisms. nih.govacib.at While specific resistance mechanisms to DHQ2 inhibitors are not yet widely characterized, future research must proactively address this potential challenge.

Potential Strategies:

Targeting Multiple Enzymes: Developing inhibitors that can simultaneously target multiple enzymes in the shikimate pathway could reduce the likelihood of resistance emerging from a single-point mutation.

Inhibitor Modification: Altering the chemical structure of inhibitors like this compound could prevent their recognition and deactivation by resistance-conferring enzymes or efflux pumps.

Combination Therapy: Using DHQ2 inhibitors in conjunction with other antibiotics that have different mechanisms of action could create a synergistic effect, making it more difficult for bacteria to develop resistance to both drugs simultaneously.

Prodrug Approach: Designing inhibitors as prodrugs that are activated only within the target cell by specific enzymes could be a strategy to overcome resistance. irbbarcelona.org This approach has shown promise in selectively killing resistant cells in other contexts. irbbarcelona.org

Exploration of Novel Therapeutic Avenues Based on Shikimate Pathway Inhibition

The exclusive presence of the shikimate pathway in microbes and parasites opens up numerous therapeutic possibilities beyond traditional antibacterial applications. gonzalezbello.comnih.gov

Emerging Therapeutic Areas:

Antiparasitic Agents: The shikimate pathway has been identified in apicomplexan parasites, including Plasmodium falciparum (the cause of malaria) and Toxoplasma gondii. gonzalezbello.comasm.org Fluorinated shikimate analogs have demonstrated the ability to inhibit parasite growth by specifically targeting this pathway. asm.org This suggests that inhibitors like this compound could be developed as broad-spectrum antiparasitic drugs.

Antifungal Agents: The shikimate pathway is also vital for fungi. acib.at Developing potent inhibitors could lead to new antifungal treatments, addressing a significant area of unmet medical need.

Herbicides: The herbicide glyphosate (B1671968) functions by inhibiting an enzyme in the shikimate pathway. mdpi.comresearchgate.net There is a continuous need for new herbicides with different modes of action to combat the rise of glyphosate-resistant weeds. mdpi.com Novel inhibitors targeting DHQ2 could provide a new class of effective and potentially safer herbicides.

Table 2: Potential Therapeutic Applications of Shikimate Pathway Inhibitors
ApplicationTarget Organism TypeRationaleExample Pathogen/Target
AntibacterialBacteriaPathway is essential for bacterial survival and absent in humans. nih.govMycobacterium tuberculosis, Helicobacter pylori gonzalezbello.com
AntiparasiticApicomplexan ParasitesPathway is conserved in parasites like Plasmodium and Toxoplasma. asm.orgPlasmodium falciparum, Toxoplasma gondii gonzalezbello.comasm.org
AntifungalFungiPathway is essential for fungal biosynthesis of aromatic amino acids. acib.atPathogenic fungi
HerbicidePlantsPathway is crucial for plant growth and development. mdpi.comAgricultural weeds

Advancement of Efficient and Scalable Synthetic Routes for Analogues

The progression of this compound analogues from laboratory curiosities to viable therapeutic or agricultural products hinges on the development of efficient and scalable synthetic methodologies.

Future Synthetic Strategies:

Biocatalytic Synthesis: Employing enzymes or whole-cell systems to perform key chemical transformations offers significant advantages in terms of stereoselectivity, reduced environmental impact, and milder reaction conditions compared to traditional chemical methods. researchgate.netnih.gov This approach could be used to synthesize fluorinated building blocks or the final analogues.

Green Chemistry Approaches: The development of one-pot, multi-component reactions minimizes waste and improves efficiency. nih.gov Utilizing greener solvents and catalysts is crucial for sustainable large-scale production.

Flow Chemistry: Continuous flow manufacturing can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing, which would be essential for industrial production of successful analogues.

Novel Chemical Transformations: Research into new reactions, such as efficient Wittig reactions on lactone systems derived from quinic acid, can open up new avenues for creating diverse libraries of analogues for screening. researchgate.net

Integration of Multi-Omics Data for Systems-Level Biological Understanding

To fully comprehend the impact of inhibiting the shikimate pathway with compounds like this compound, a systems-level approach is necessary. The integration of various "omics" data can provide a holistic view of the cellular response to pathway inhibition.

Multi-Omics Applications:

Metabolomics: Can reveal the downstream metabolic consequences of blocking the shikimate pathway, identifying the buildup of precursor metabolites and the depletion of essential aromatic compounds. researchgate.net This can confirm the on-target effect of the inhibitor and uncover potential secondary effects.

Proteomics: Can identify changes in protein expression in response to the inhibitor. This may reveal compensatory mechanisms that the cell employs to try and overcome the metabolic block, potentially highlighting new targets for combination therapies.

Genomics/Transcriptomics: Can be used to study how gene expression changes in response to treatment and to identify mutations that confer resistance to the inhibitor.

Systems Biology: Integrating these datasets can create comprehensive models of the metabolic and regulatory networks affected by the inhibitor. mdpi.com This understanding is crucial for predicting inhibitor efficacy, identifying potential off-target effects, and designing more effective therapeutic strategies. For instance, a multi-omics strategy has been used to evaluate how glyphosate affects the shikimate pathway in the gut microbiome. researchgate.net

By leveraging these advanced research perspectives, the scientific community can unlock the full potential of this compound and its analogues, paving the way for the next generation of targeted therapies and agricultural solutions.

Q & A

Q. What are the critical safety protocols for synthesizing and handling 2-Anhydro-3-fluoro-quinic acid in laboratory settings?

Answer:

  • Ventilation and PPE : Conduct all procedures in a fume hood to minimize inhalation risks. Use nitrile gloves (tested against fluorinated compounds) and EN 166-certified safety goggles to prevent skin/eye contact .
  • Fire/Leak Management : Use dry chemical extinguishers for fires. For spills, avoid dust generation; collect residues with non-sparking tools and dispose as hazardous waste .
  • Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or decomposition .

Q. Which analytical methods are validated for characterizing this compound’s purity and structural integrity?

Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (210–260 nm) to assess purity. Compare retention times against a reference standard .
  • Spectroscopy : ¹⁹F NMR to confirm fluorine incorporation (δ -110 to -150 ppm typical for fluorinated quinic acid derivatives). IR spectroscopy (1700–1750 cm⁻¹) identifies anhydride carbonyl groups .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular mass (e.g., [M-H]⁻ ion) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Experimental Design : Prepare buffered solutions (pH 2–10) and incubate samples at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at intervals (0, 24, 48, 168 hrs) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify degradation products via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Answer:

  • Systematic Replication : Reproduce studies using identical cell lines (e.g., HepG2 for cytotoxicity) and standardized assay conditions (e.g., 10% FBS, 48-hr exposure) .
  • Data Normalization : Use internal controls (e.g., quinic acid as a reference) to account for batch-to-batch variability .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, identifying outliers and consensus trends .

Q. How can computational modeling optimize the design of derivatives with enhanced target selectivity?

Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities toward enzymes like shikimate kinase. Prioritize derivatives with ΔG ≤ -8 kcal/mol .
  • QSAR Modeling : Train models on fluorinated quinic acid analogs using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. What experimental approaches validate the environmental impact of this compound in wastewater systems?

Answer:

  • Biodegradation Assays : Use OECD 301D (Closed Bottle Test) to measure biological oxygen demand (BOD) over 28 days. Compare to sodium acetate as a positive control .
  • Ecotoxicology : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hrs; report LC₅₀ values. Use algal growth inhibition tests (ISO 8692) for EC₅₀ data .

Methodological Guidance

Q. How to design a robust dose-response study for evaluating antiviral activity?

Answer:

  • Cell Culture : Use primary human bronchial epithelial cells (HBECs) infected with influenza A/H1N1 (MOI = 0.1). Include ribavirin as a positive control .
  • Dosing : Test 0.1–100 µM concentrations in triplicate. Measure viral load via qRT-PCR (targeting M1 gene) and cell viability via MTT assay .

Q. What techniques mitigate fluorinated byproduct formation during synthesis?

Answer:

  • Reaction Optimization : Use anhydrous conditions (molecular sieves) to suppress hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
  • Byproduct Trapping : Add scavengers like polymer-bound dimethylamine to sequester reactive intermediates (e.g., HF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.